tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride
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Overview
Description
tert-Butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride: is a compound of interest in organic chemistry due to its distinct structure and potential applications in various scientific research areas. This compound features a tert-butyl group, a secondary amine, and a methyl ester, which combine to offer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride can involve several synthetic steps:
Synthesis of the intermediate compound: The initial step may involve creating an intermediate like (2S)-4-methyl-2-(methylamino)pentanoic acid.
Esterification reaction: Reacting the intermediate with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Salt formation: Finally, treatment with hydrochloric acid to convert the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial-scale production may use optimized processes to increase yield and purity, employing robust catalysts, and carefully controlled reaction environments to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylamino group can undergo oxidation under specific conditions, potentially forming corresponding nitrates or oximes.
Reduction: Reduction reactions can be employed to modify the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon can be used in hydrogenation reactions.
Substitution: Halogenated compounds can serve as electrophiles in nucleophilic substitution reactions.
Major Products
The major products of these reactions vary depending on the specific reagents and conditions used. For instance, oxidation might yield oximes, while reduction could produce alcohols. Substitution reactions can yield a wide range of derivatives, including alkylated or acylated products.
Scientific Research Applications
tert-Butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride has several applications in scientific research, including but not limited to:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new materials or drugs.
Biology: Investigated for its potential roles in biochemical pathways or as a model compound for studying enzyme interactions.
Medicine: Explored for its pharmacological activities, possibly as a precursor to bioactive compounds.
Industry: Utilized in the development of specialty chemicals, potentially including pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action would largely depend on its specific use. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors. The pathway might involve binding to a target site, inducing conformational changes that lead to a biological response.
Comparison with Similar Compounds
When compared to similar compounds:
tert-Butyl (2R)-4-methyl-2-(methylamino)pentanoate hydrochloride: The R-enantiomer might have different biological activities or properties.
N-methyl-4-methyl-2-pentanoic acid tert-butyl ester: A closely related ester without the hydrochloride.
(2S)-4-methyl-2-(methylamino)pentanoic acid: The free acid form, which may have different solubility and reactivity compared to the ester.
What makes tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate hydrochloride unique is its specific configuration and the presence of the hydrochloride, which can influence its physical properties, reactivity, and biological activity.
Properties
CAS No. |
219310-07-3 |
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Molecular Formula |
C11H24ClNO2 |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2.ClH/c1-8(2)7-9(12-6)10(13)14-11(3,4)5;/h8-9,12H,7H2,1-6H3;1H/t9-;/m0./s1 |
InChI Key |
HOMNUEOKCINSHI-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)NC.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
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